Dibenzyl 2-fluoromalonate

Descripción general

Descripción

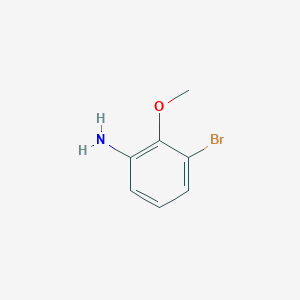

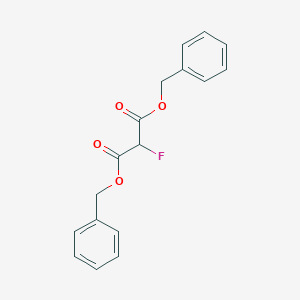

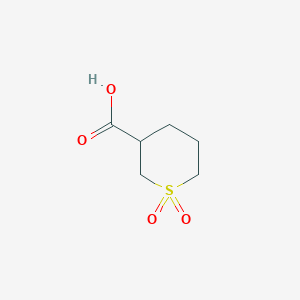

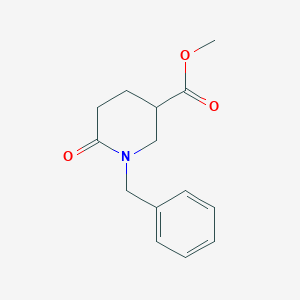

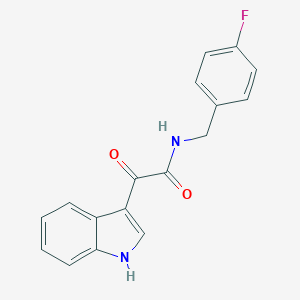

Dibenzyl 2-fluoromalonate is a chemical compound with the molecular formula C17H15FO4 . It is used in various chemical reactions and has a molecular weight of 302.30 g/mol .

Synthesis Analysis

Dibenzyl 2-fluoromalonate can be synthesized from diethyl 2-fluoromalonate ester, which is utilized as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives .Molecular Structure Analysis

The molecular structure of Dibenzyl 2-fluoromalonate consists of 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 . Physical And Chemical Properties Analysis

Dibenzyl 2-fluoromalonate has a molecular weight of 302.30 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 399.5±32.0 °C at 760 mmHg, and a flash point of 188.6±20.0 °C . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds : Diethyl 2-fluoromalonate ester, a related compound, is used as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This involves nucleophilic aromatic substitution reactions, followed by decarboxylation, esterification, and reductive cyclisation processes (Harsanyi et al., 2014).

Production of Fluorinated Pharmaceuticals and Materials : The compound is involved in the synthesis of fluoropolymers and various fluorinated compounds, utilizing the biochemical machinery of living cells (Nguyen, 2017).

Drug Synthesis and Antitumor Activities : Dibenzyl trisulfide, another related compound, shows promise as a drug prototype with significant antitumor activities. This is reflected in the development of fluorapacin, a broad-spectrum anti-cancer molecule with a good safety profile (Murray et al., 2016).

Inhibitory Impact on Drug-Metabolizing Enzymes : Research indicates that dibenzyl trisulfide can significantly impact the activities of major drug-metabolizing enzymes, suggesting potential for medicinal plant-drug interactions (Murray et al., 2016).

Application in High Voltage Lithium Ion Batteries : Derivatives of dibenzyl 2-fluoromalonate, such as bis(trimethylsilyl) 2-fluoromalonate, are used as additives in electrolytes for high voltage lithium ion batteries, enhancing their performance and efficiency (Lyu et al., 2019).

Synthesis of Fluorine-containing Amino Acids : Aminomalonates react with difluoro- and chlorofluorocarbene to produce various β-fluorinated alanine derivatives, indicating the compound's utility in synthesizing fluorine-containing amino acids (Tsushima & Kawada, 1985).

Propiedades

IUPAC Name |

dibenzyl 2-fluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNITJYYNOTRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl 2-fluoromalonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)

![N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline](/img/structure/B168564.png)